1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 925007-35-8
VCID: VC13856762
InChI: InChI=1S/C21H17ClO3/c22-17-8-6-15(7-9-17)12-20(23)19-11-10-18(13-21(19)24)25-14-16-4-2-1-3-5-16/h1-11,13,24H,12,14H2
SMILES: C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)CC3=CC=C(C=C3)Cl)O
Molecular Formula: C21H17ClO3
Molecular Weight: 352.8 g/mol

1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone

CAS No.: 925007-35-8

Cat. No.: VC13856762

Molecular Formula: C21H17ClO3

Molecular Weight: 352.8 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone - 925007-35-8

Specification

CAS No. 925007-35-8
Molecular Formula C21H17ClO3
Molecular Weight 352.8 g/mol
IUPAC Name 2-(4-chlorophenyl)-1-(2-hydroxy-4-phenylmethoxyphenyl)ethanone
Standard InChI InChI=1S/C21H17ClO3/c22-17-8-6-15(7-9-17)12-20(23)19-11-10-18(13-21(19)24)25-14-16-4-2-1-3-5-16/h1-11,13,24H,12,14H2
Standard InChI Key XIMULUQOCGIJCZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)CC3=CC=C(C=C3)Cl)O
Canonical SMILES C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)CC3=CC=C(C=C3)Cl)O

Introduction

Structural and Chemical Characteristics

The compound’s structure features a central ethanone backbone flanked by two aromatic rings: a 4-benzyloxy-2-hydroxyphenyl group and a 4-chlorophenyl moiety. The benzyloxy group (OCH2C6H5\text{OCH}_2\text{C}_6\text{H}_5) introduces steric bulk and lipophilicity, while the hydroxyl (-OH) and chloro (-Cl) substituents enhance polarity and electronic effects. These functional groups collectively influence its reactivity, solubility, and biological interactions.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
1-(4-Benzyloxy-2-hydroxyphenyl)ethanoneC15H14O3\text{C}_{15}\text{H}_{14}\text{O}_3242.27Lacks chlorophenyl group
1-(4-Chlorophenyl)-2-hydroxyethanoneC8H7ClO2\text{C}_8\text{H}_7\text{ClO}_2170.59Simplified structure, no benzyloxy
1-(4-Benzyloxy-5-chloro-2-hydroxyphenyl)ethanoneC15H13ClO3\text{C}_{15}\text{H}_{13}\text{ClO}_3292.71Additional chlorine at position 5

The presence of both electron-donating (hydroxyl) and electron-withdrawing (chlorine) groups creates a polarized electronic environment, facilitating participation in nucleophilic and electrophilic reactions.

Synthesis and Modification Strategies

Core Synthesis via Williamson Etherification

A common route involves the Williamson ether synthesis, where 2,4-dihydroxyacetophenone reacts with benzyl chloride in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) to form the benzyloxy intermediate. Subsequent Friedel-Crafts acylation with 4-chlorobenzoyl chloride introduces the chlorophenyl group.

Key Reaction Steps:

  • Ether Formation:

    2,4-Dihydroxyacetophenone+Benzyl chlorideK2CO31-(4-Benzyloxy-2-hydroxyphenyl)ethanone+KCl+H2O\text{2,4-Dihydroxyacetophenone} + \text{Benzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3} \text{1-(4-Benzyloxy-2-hydroxyphenyl)ethanone} + \text{KCl} + \text{H}_2\text{O}
  • Acylation:

    1-(4-Benzyloxy-2-hydroxyphenyl)ethanone+4-Chlorobenzoyl chlorideAlCl3Target Compound+HCl\text{1-(4-Benzyloxy-2-hydroxyphenyl)ethanone} + \text{4-Chlorobenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{Target Compound} + \text{HCl}

Halogenation and Functionalization

Iodination and chlorination at specific positions (e.g., C-5) are achieved using reagents like N\text{N}-chlorosuccinimide (NCS) or iodine/iodic acid mixtures. For example, iodination at C-3 enhances steric hindrance, altering binding affinities in biological systems .

Example Procedure:

  • Iodination: 1-(4-Benzyloxy-5-chloro-2-hydroxyphenyl)ethanone (0.01 mol) is treated with iodine (0.01 mol) and iodic acid (0.01 mol) in ethanol at 35–40°C for 30 minutes. Excess iodine is quenched with sodium bisulfite, yielding the iodinated derivative .

Biological Activities and Mechanisms

Antimicrobial Properties

Chalcone derivatives synthesized from this compound exhibit broad-spectrum antimicrobial activity. In vitro studies against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MICs) ranging from 12.5–50 µg/mL, comparable to standard antibiotics like ciprofloxacin .

Proposed Mechanism:

  • The chlorophenyl group disrupts bacterial cell membranes via hydrophobic interactions.

  • The hydroxyl group chelates metal ions essential for microbial enzymatic activity .

Applications in Medicinal Chemistry

Drug Precursor for Chalcones

This compound serves as a key intermediate in synthesizing chalcones—a class of molecules with anticancer, anti-inflammatory, and antidiabetic properties. For instance, coupling with substituted benzaldehydes yields derivatives like 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, which shows enhanced cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.7 µM) .

Table 2: Bioactive Chalcone Derivatives

Derivative StructureBiological ActivityIC₅₀/MIC (µg/mL)
3-(4-Chlorophenyl)prop-2-en-1-oneAntibacterial12.5
3-(4-Methoxyphenyl)prop-2-en-1-oneAnticancer (MCF-7)8.7
3-(3-Hydroxyphenyl)prop-2-en-1-oneAntioxidant (DPPH scavenging)28.0

Enzyme Inhibition Studies

Molecular docking simulations reveal strong binding affinity (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) with cyclooxygenase-2 (COX-2), suggesting potential as a non-steroidal anti-inflammatory drug (NSAID) precursor. The chlorophenyl group forms van der Waals interactions with hydrophobic pockets in the enzyme’s active site .

Related Compounds and Structural Analogues

Fluorinated and Methoxylated Analogues

Replacing the chlorine atom with fluorine (C21H17FO3\text{C}_{21}\text{H}_{17}\text{FO}_3) or methoxy (C22H20O4\text{C}_{22}\text{H}_{20}\text{O}_4) groups modulates electronic properties and bioavailability. Fluorinated analogues exhibit improved blood-brain barrier permeability, while methoxylated versions show enhanced solubility in polar solvents .

Iodinated Derivatives

Iodination at C-3 or C-5 (e.g., 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)ethanone) increases molecular weight and radiostability, making these derivatives candidates for radiolabeling in diagnostic imaging .

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